Cas no 85426-79-5 (4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine)

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with chloro and methylthio substituents at the 4- and 6-positions, respectively. This structure confers reactivity suitable for further functionalization, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The chloro group facilitates nucleophilic substitution reactions, while the methylthio moiety offers potential for oxidation or displacement, enabling diverse derivatization. Its rigid bicyclic framework contributes to binding affinity in biologically active molecules, particularly in kinase inhibitors and nucleoside analogs. The compound’s high purity and stability ensure consistent performance in synthetic applications.
4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine structure
85426-79-5 structure
Product Name:4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS No:85426-79-5
MF:C6H5ClN4S
MW:200.64869761467
MDL:MFCD09702036
CID:731684
PubChem ID:340241
Update Time:2025-06-09

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
    • 4-chloro-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
    • 5-chloro-3-methylsulfanyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-2,4,7,10-tetraene
    • 4-Chlor-6-methylmercapto-1(2)H-pyrazolo[3,4-d]pyrimidin
    • 4-chloro-6-methylmercapto-1H-pyrazolo[3,4-d]pyrimidine
    • 4-chloro-6-methylsulfanyl-1(2)H-pyrazolo[3,4-d]pyrimidine
    • 6-methylthio-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
    • 8-aza-2-methylthio-7-deaza-6-chloropurine
    • QC-3967
    • 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-6-(methylthio)-
    • 4-chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
    • NSC370397
    • XIGOZRPGXGIKFT-UHFFFAOYSA-N
    • 0766AF
    • FCH1392318
    • AX8096083
    • 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (ACI)
    • NSC 370397
    • AKOS022186421
    • CS-0078588
    • 85426-79-5
    • MFCD09702036
    • DTXSID50321116
    • SY112688
    • AS-69002
    • DB-020161
    • D84241
    • NSC-370397
    • 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine
    • SCHEMBL1951054
    • MDL: MFCD09702036
    • Inchi: 1S/C6H5ClN4S/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H,8,9,10,11)
    • InChI Key: XIGOZRPGXGIKFT-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(NN=C2)N=C(SC)N=1

Computed Properties

  • Exact Mass: 199.99200
  • Monoisotopic Mass: 199.992
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.8
  • XLogP3: 2

Experimental Properties

  • Density: 1.61
  • Boiling Point: 454.4°C at 760 mmHg
  • Flash Point: 228.6°C
  • Refractive Index: 1.722
  • PSA: 79.76000
  • LogP: 1.72820

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrazine hydrate (1:1) Solvents: 1,4-Dioxane ;  5 min, cooled; 5 h, rt
Reference
Exploring the Chemical Space around the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold: Toward Novel Allosteric Inhibitors of T315I-Mutated Abl
Vignaroli, Giulia; et al, ACS Combinatorial Science, 2014, 16(4), 168-175

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
2.1 -
3.1 Reagents: Sodium hydroxide
4.1 Reagents: Phosphorus oxychloride Solvents: N,N-Dimethylaniline
Reference
Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors
Kim, Dong Chan; et al, European Journal of Medicinal Chemistry, 2003, 38(5), 525-532

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine
2.1 Reagents: Sulfuric acid Solvents: Water
3.1 -
4.1 Reagents: Sodium hydroxide
5.1 Reagents: Phosphorus oxychloride Solvents: N,N-Dimethylaniline
Reference
Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors
Kim, Dong Chan; et al, European Journal of Medicinal Chemistry, 2003, 38(5), 525-532

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: N,N-Dimethylaniline
Reference
Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors
Kim, Dong Chan; et al, European Journal of Medicinal Chemistry, 2003, 38(5), 525-532

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Phosphorus oxychloride Solvents: N,N-Dimethylaniline
Reference
Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors
Kim, Dong Chan; et al, European Journal of Medicinal Chemistry, 2003, 38(5), 525-532

Production Method 6

Reaction Conditions
1.1 -
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Phosphorus oxychloride Solvents: N,N-Dimethylaniline
Reference
Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors
Kim, Dong Chan; et al, European Journal of Medicinal Chemistry, 2003, 38(5), 525-532

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Raw materials

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Preparation Products

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:85426-79-5)4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Order Number:A904510
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:17
Price ($):316.0
Email:sales@amadischem.com

Additional information on 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: An Overview of a Versatile Compound (CAS No. 85426-79-5)

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 85426-79-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various biological activities, making it a valuable candidate for further investigation and potential therapeutic applications.

The chemical structure of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a methylthio group at the 6-position. The pyrazolo[3,4-d]pyrimidine scaffold is well-known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorine and methylthio substituents adds to the compound's versatility and potential for modulating biological activity.

Recent studies have highlighted the diverse biological activities of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. One notable area of research is its potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often dysregulated in cancer cells. This finding suggests that 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine could be a promising lead compound for the development of novel anticancer drugs.

In addition to its anticancer potential, 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has also been investigated for its anti-inflammatory properties. Research conducted by a team at the University of California found that this compound effectively inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings indicate that 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine could have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine have also been studied to assess its suitability as a drug candidate. Preliminary data suggest that this compound has favorable oral bioavailability and metabolic stability, which are crucial factors for successful drug development. Furthermore, in vitro and in vivo toxicity studies have shown that 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine exhibits low toxicity at therapeutic concentrations, indicating a favorable safety profile.

The synthetic accessibility of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is another important aspect that contributes to its value as a research tool and potential drug candidate. Several synthetic routes have been reported in the literature, allowing for efficient and scalable production of this compound. For example, a recent publication in Organic Letters described an optimized synthetic method that yields high purity 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with excellent overall yield.

In conclusion, 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 85426-79-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation. Ongoing research continues to uncover new applications and mechanisms of action for this compound, underscoring its importance in the development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:85426-79-5)4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
A904510
Purity:99%
Quantity:5g
Price ($):316.0
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